molecular formula C11H20N2O2 B596128 tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate CAS No. 1342433-96-8

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Cat. No.: B596128
CAS No.: 1342433-96-8
M. Wt: 212.293
InChI Key: HWISGVCRMIUTMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS 1342433-96-8) is a bicyclic amine derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It features an azetidine (four-membered saturated nitrogen ring) core substituted with a cyclopropylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a medical intermediate, facilitating the synthesis of bioactive molecules in pharmaceutical research . Key properties include:

  • Purity: ≥95% (typical commercial availability)
  • Storage: Requires sealed refrigeration to maintain stability
  • Synthetic utility: The Boc group enhances solubility and enables selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWISGVCRMIUTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734558
Record name tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342433-96-8
Record name tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of Azetidine

The most widely reported method involves sequential modification of the azetidine ring:

Step 1: Azetidine Protection
Azetidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding tert-butyl azetidine-1-carboxylate. Triethylamine (TEA) is typically added to scavenge HCl, achieving >90% conversion.

Step 2: 3-Position Bromination
The protected azetidine undergoes bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C). This step requires careful control to avoid overhalogenation, with yields ranging from 65% to 78%.

Step 3: Cyclopropylamine Substitution
The brominated intermediate reacts with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). Palladium catalysts like Pd(OAc)₂ improve yields to 85% by mitigating side reactions.

Table 1: Key Reaction Parameters for Traditional Synthesis

StepReagentsConditionsYield (%)
1Boc₂O, TEA0–25°C, 4h>90
2NBS, AIBN70°C, 6h65–78
3Cyclopropylamine, Pd(OAc)₂80°C, 12h80–85

One-Pot Cyclopropane Ring Construction

An alternative approach forms the cyclopropane ring in situ via [2+1] cycloaddition:

  • Reagents : Ethyl diazoacetate and cyclopropene derivatives react with tert-butyl 3-aminoazetidine-1-carboxylate under Rh₂(OAc)₄ catalysis.

  • Conditions : Tetrahydrofuran (THF), 40°C, 8 hours.

  • Yield : 70–75%, with diastereomeric ratios of 3:1 favoring the trans isomer.

This method reduces purification steps but requires stringent exclusion of moisture and oxygen.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe microchannel reactors for high-throughput production:

  • Reactor Design : Stainless steel modules with 500 µm channels enable rapid heat dissipation and mixing.

  • Process :

    • Boc protection in a Teflon-coated channel (residence time: 2 minutes).

    • Bromination using NBS in acetonitrile at 50°C (residence time: 5 minutes).

    • Cyclopropylamine coupling under Pd/C catalysis (residence time: 10 minutes).

  • Output : 1.2 kg/hour with 88% overall yield and >99% purity.

Table 2: Industrial vs. Laboratory Yields

ParameterLaboratoryIndustrial
Total Yield (%)65–8588
Purity (%)95–98>99
Throughput (kg/day)0.1–0.528.8

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate organic solvents:

  • Procedure : Azetidine, Boc₂O, and cyclopropylamine are milled with zirconia beads (600 RPM, 2 hours).

  • Yield : 82% with no solvent waste.

Photocatalytic Cyclopropanation

Visible-light-driven catalysis using Ru(bpy)₃Cl₂:

  • Conditions : Blue LEDs, room temperature, 6 hours.

  • Advantage : 50% reduction in energy consumption compared to thermal methods.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Cyclopropyl protons appear as multiplet at δ 0.5–1.2 ppm; azetidine CH₂ groups resonate at δ 3.2–3.8 ppm.

  • ¹³C NMR : Tert-butyl carbon at δ 28.2 ppm; carbonyl carbon at δ 155.6 ppm.

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 213.1603, observed: 213.1601 .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromoethyl) increase reactivity but reduce stability .
  • Hydrophilic groups (e.g., hydroxyphenyl, hydroxymethyl) enhance solubility but may reduce membrane permeability .

Ring-Expanded Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ring Size Key Differences
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate 887588-04-7 C₁₃H₂₄N₂O₂ 240.34 Piperidine (6-membered) Larger ring size increases conformational flexibility and steric bulk
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate 178311-48-3 C₁₂H₂₃N₃O₂ 241.34 Azetidine (4-membered) Piperazine substituent introduces additional basic nitrogen centers, altering pH-dependent solubility

Key Observations :

  • Piperazine-containing derivatives show enhanced basicity, influencing pharmacokinetic properties like absorption and distribution .

Fluorinated and Complex Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
tert-Butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate 887580-82-7 C₁₆H₃₀N₄O₂ 310.44 Piperazine-ethylamino Likely used in kinase inhibitor synthesis due to piperazine’s affinity for ATP-binding pockets
tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate N/A C₂₇H₃₃F₄N₂O₅ 547.56 Tetrafluoropropyl, ethoxycarbonylphenoxy Fluorination enhances metabolic stability and lipophilicity; used in medicinal chemistry

Key Observations :

  • Fluorinated groups improve metabolic resistance and membrane permeability but may increase synthetic complexity .
  • Piperazine-ethylamino derivatives are tailored for target-specific interactions in drug discovery .

Biological Activity

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS No. 1342433-96-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(NC2CC2)C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The cyclopropyl group may enhance binding affinity and specificity towards certain receptors compared to other similar compounds.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
  • Antimicrobial Properties : Preliminary investigations indicate that azetidine derivatives may possess antimicrobial activities against various bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that compounds with azetidine moieties can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antidepressant Evaluation

A study evaluated the antidepressant-like effects of various azetidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.

CompoundDose (mg/kg)Immobility Time (s)p-value
Control0120-
Test1080<0.01
Test2060<0.001

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for preparing tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields? A: A key precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is often functionalized via reductive amination or nucleophilic substitution. For example, cyclopropylamine can be introduced via a condensation reaction followed by reduction. Solvent choice (e.g., i-PrOH instead of MeOH) and temperature control (0–25°C) are critical for minimizing side products like over-alkylated derivatives. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Analytical Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying regioselectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Infrared (IR) spectroscopy can identify functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Reactivity with Electrophilic and Nucleophilic Reagents

Q: How does the cyclopropylamino group influence the compound’s reactivity in further functionalization? A: The cyclopropylamino moiety enhances steric hindrance, limiting nucleophilic attack at the azetidine nitrogen. However, the tert-butyl carbamate group is susceptible to acidic cleavage (e.g., HCl/dioxane) to generate free amines for downstream coupling. Fluorination at the azetidine ring (e.g., using Selectfluor®) requires careful control to avoid ring-opening side reactions .

Stability Under Laboratory Conditions

Q: What are the stability profiles of this compound under varying pH and temperature conditions? A: The tert-butyl carbamate is stable in neutral conditions but hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH). Storage at –20°C in anhydrous solvents (e.g., DCM) prevents decomposition. Thermal gravimetric analysis (TGA) shows degradation above 150°C. Light-sensitive reactions require amber glassware to prevent photodegradation .

Role in Drug Discovery

Q: How is this compound utilized as a building block in pharmaceutical research? A: Its rigid azetidine scaffold and cyclopropyl group are valuable in designing kinase inhibitors and GPCR modulators. For example, analogs like tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (Baricitinib impurity) demonstrate applications in Janus kinase (JAK) inhibitor synthesis. The tert-butyl group aids in solubility during intermediate steps .

Addressing Data Contradictions in Synthetic Yield

Q: How can researchers resolve discrepancies in reported yields for this compound’s synthesis? A: Variations often arise from differences in workup protocols or starting material purity. Reproducibility requires strict moisture control (e.g., molecular sieves) and standardized characterization. Cross-referencing NMR data with literature (e.g., Xiang et al.’s procedure) ensures consistency. Pilot-scale trials (1–5 mmol) help identify optimal stoichiometry .

Advanced Functionalization: Fluorinated Derivatives

Q: What strategies enable regioselective incorporation of fluorine into the azetidine ring? A: Electrophilic fluorination using N-fluoropyridinium salts or radical fluorination (e.g., XeF₂) targets the azetidine C-3 position. tert-Butyl 3-fluoroazetidine-1-carboxylate derivatives are synthesized via SN2 displacement of hydroxyl or bromo precursors. DFT calculations predict regioselectivity, validated by ¹⁹F NMR .

Mechanistic Insights in Ring-Opening Reactions

Q: What mechanisms govern azetidine ring-opening during derivatization, and how can they be suppressed? A: Ring-opening occurs via nucleophilic attack at the strained azetidine C-N bond, especially under acidic or high-temperature conditions. Steric protection (e.g., bulky tert-butyl groups) and low-temperature reactions (–78°C) mitigate this. Computational modeling (e.g., Gaussian) of transition states aids in predicting stability .

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